molecular formula C11H7N3O B15162550 1H,2H-Pyrimido[4,5-B]quinolin-2-one CAS No. 189765-09-1

1H,2H-Pyrimido[4,5-B]quinolin-2-one

Cat. No.: B15162550
CAS No.: 189765-09-1
M. Wt: 197.19 g/mol
InChI Key: RSOUYDHGTVTMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H-Pyrimido[4,5-B]quinolin-2-one is a heterocyclic aromatic organic compound characterized by a fused pyrimido[4,5-b]quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,2H-Pyrimido[4,5-B]quinolin-2-one can be synthesized through several synthetic routes. One common method involves the condensation of quinoline derivatives with barbituric acid or thiobarbituric acid in the presence of amines and aldehydes[_{{{CITATION{{{1{Review: synthesis and anticancer activity of pyrimido[4,5- b ...](https://link.springer.com/article/10.1007/s11696-024-03316-6). Another approach utilizes 6-aminouracils, aldehydes, and cyclohexanone derivatives in a multi-component one-pot reaction[{{{CITATION{{{_1{Review: synthesis and anticancer activity of pyrimido4,5- b .... These reactions typically require specific reaction conditions, such as controlled temperature and pH, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1H,2H-Pyrimido[4,5-B]quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Review: synthesis and anticancer activity of pyrimido4,5- b .... These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.

Scientific Research Applications

  • Medicinal Chemistry: This compound has shown promising antitumor and anticancer activities[_{{{CITATION{{{_2{Synthesis and in vitro antitumor activity of new quinoline, pyrimido 4,5-. It has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.

  • Biology: Research has explored the compound's role in modulating biological pathways and its potential as a therapeutic agent for various diseases.

  • Materials Science: The unique structural properties of 1H,2H-Pyrimido[4,5-B]quinolin-2-one make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

1H,2H-Pyrimido[4,5-B]quinolin-2-one is structurally similar to other quinoline and pyrimidoquinoline derivatives, such as quinoline, [1,2,3]triazino[4,5-b]quinoline, and [1,2,4]triazolo[2′,3′:3,4]pyrimido[6,5-b]quinoline[_{{{CITATION{{{_2{Synthesis and in vitro antitumor activity of new quinoline, pyrimido 4,5-. These compounds share common structural motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • Quinoline

  • [1,2,3]Triazino[4,5-b]quinoline

  • [1,2,4]Triazolo[2′,3′:3,4]pyrimido[6,5-b]quinoline

Properties

CAS No.

189765-09-1

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

1H-pyrimido[4,5-b]quinolin-2-one

InChI

InChI=1S/C11H7N3O/c15-11-12-6-8-5-7-3-1-2-4-9(7)13-10(8)14-11/h1-6H,(H,12,13,14,15)

InChI Key

RSOUYDHGTVTMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=NC(=O)NC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.